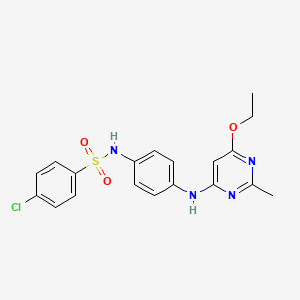

4-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-chloro-N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O3S/c1-3-27-19-12-18(21-13(2)22-19)23-15-6-8-16(9-7-15)24-28(25,26)17-10-4-14(20)5-11-17/h4-12,24H,3H2,1-2H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPDSFZUPGZUBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine derivative, which is then coupled with a chloro-substituted benzene sulfonamide. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups attached to the benzene ring or the pyrimidine ring.

Reduction: This can be used to reduce the nitro groups or other reducible functionalities.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chloro-substituted positions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the aromatic rings .

Scientific Research Applications

Research indicates that this compound may exhibit several biological activities:

- Anticancer Activity : Compounds with similar structures have shown inhibitory effects on kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This suggests potential applications in oncology for treating various cancers .

- Antiviral Properties : Heterocyclic compounds like pyrimidines are often explored for their antiviral activities. Modifications at specific positions can enhance efficacy against viral targets, indicating that this compound may also possess similar properties .

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating critical signaling pathways in diseases. Related structures have been investigated for their inhibitory effects on enzymes like monoamine oxidase (MAO), which is significant in neurodegenerative disorders .

Case Studies and Research Findings

Several studies have documented the biological activity and therapeutic potential of this compound and its analogs:

- Anticancer Evaluation : A study designed new sulfonamide derivatives containing triazine rings and evaluated their cytotoxic activity against human cancer cell lines, demonstrating significant anticancer potential .

- Enzyme Inhibition Studies : Research on new sulfonamides indicated their potential as inhibitors of α-glucosidase and acetylcholinesterase, suggesting therapeutic applications for Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s Disease (AD) .

- Synthesis and Biological Evaluation : Investigations into the synthesis of related compounds revealed promising results in terms of biological activity against various targets, reinforcing the importance of structural modifications in enhancing efficacy .

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes. The compound binds to the active site of the enzyme, blocking its activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related sulfonamide derivatives, focusing on molecular features, synthesis, and physicochemical properties.

Structural Analogues

Computational and Analytical Tools

Biological Activity

4-Chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes:

- A chlorinated phenyl group

- An ethoxy-substituted pyrimidine moiety

- A sulfonamide functional group

This structure plays a crucial role in its biological interactions and efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The proposed mechanism involves:

- Enzyme Inhibition : The compound may inhibit kinase activity by competing with ATP binding, leading to reduced phosphorylation of downstream targets. This can alter cellular signaling pathways crucial for various physiological processes.

Biological Activity and Therapeutic Potential

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Anticancer Activity : Some studies have suggested that sulfonamide derivatives can inhibit tumor growth by targeting specific cancer-related pathways .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has been noted, potentially making it useful in treating inflammatory diseases .

- Cardiovascular Effects : Research on related sulfonamides indicates potential impacts on perfusion pressure and coronary resistance, suggesting cardiovascular applications .

Case Studies and Research Findings

Recent studies have highlighted the biological effects of sulfonamide derivatives:

- A study evaluating the cardiovascular effects of various benzenesulfonamide derivatives found that certain compounds significantly decreased perfusion pressure in isolated rat heart models. This suggests a potential for therapeutic applications in managing cardiovascular conditions .

- Another investigation into the enzyme inhibitory properties of related compounds reported IC50 values indicating potent inhibition against specific targets, reinforcing the potential of these compounds in drug development .

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for assessing the therapeutic viability of this compound. Theoretical models have been employed to predict ADME (Absorption, Distribution, Metabolism, Excretion) parameters, which are crucial for determining the bioavailability and efficacy of the compound in clinical settings .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.